![molecular formula C31H35F7N4O2 B1677502 Orvepitant CAS No. 579475-18-6](/img/structure/B1677502.png)
Orvepitant
描述
- 奥维匹坦(化学名称:GW823296)是由葛兰素史克(GSK)开发的一种小分子药物。它作为NK1 受体 的选择性拮抗剂 发挥作用。
- NK1 受体,也称为神经激肽-1 受体 ,参与各种生理过程,包括神经传递和炎症 .
- 虽然最初被探索为潜在的抗抑郁药,但早期人体临床试验显示出一些抗抑郁作用,但其疗效不足以支持在该应用中进一步开发 .
- 尽管如此,奥维匹坦仍然是 NK1 拮抗剂作为潜在抗抑郁药的成功概念验证,促使人们持续努力寻找更有效的化合物 .
准备方法
- 不幸的是,奥维匹坦的具体合成路线和反应条件在公共领域并不广泛。
- 工业生产方法是葛兰素史克(GSK)的专有信息。
化学反应分析
- 奥维匹坦可能经历各种化学反应,包括氧化、还原和取代反应。
- 这些反应中使用的常见试剂和条件尚未公开。
- 这些反应产生的主要产物尚未公开记录。
科学研究应用
Chronic Refractory Cough
Orvepitant has been primarily studied for its efficacy in treating chronic refractory cough, a condition often resistant to standard treatments. Two significant clinical trials have evaluated its effectiveness:
- VOLCANO-1 Study : This open-label pilot study involved 13 patients who received this compound at a dose of 30 mg daily for four weeks. The results indicated a statistically significant reduction in daytime cough frequency from a mean baseline of 71.4 coughs per hour to 52.5 coughs per hour at week four (P < .001) . Improvements were also noted in cough severity and quality of life.
- VOLCANO-2 Study : A larger Phase 2b randomized controlled trial with 315 participants confirmed the positive findings of the VOLCANO-1 study. Patients receiving this compound reported significant improvements in cough symptoms and overall quality of life compared to placebo . The primary endpoint was the reduction in awake cough frequency at week 12, although statistical significance was not achieved due to placebo responses .
Study | Participants | Dosage | Duration | Key Findings |
---|---|---|---|---|
VOLCANO-1 | 13 | 30 mg/day | 4 weeks | Significant reduction in cough frequency (P < .001) |
VOLCANO-2 | 315 | 10 mg, 20 mg, 30 mg/day | 12 weeks | Improved patient-reported outcomes; no significant reduction in awake cough frequency |
Pruritus Induced by Cancer Therapies
This compound has also been investigated for its potential to alleviate pruritus (itching) caused by epidermal growth factor receptor inhibitors (EGFRIs) used in cancer treatment. A randomized controlled trial demonstrated that this compound could provide antipruritic effects comparable to those of aprepitant, another neurokinin-1 antagonist . This application is particularly relevant as itch can significantly affect the quality of life for cancer patients undergoing treatment.
Case Study: Efficacy in Chronic Cough
A patient with chronic refractory cough participated in the VOLCANO-1 study. After four weeks on this compound, their daytime cough frequency decreased from 80 to 55 coughs per hour, accompanied by improvements in cough severity scores and overall quality of life metrics.
Case Study: Pruritus Management
In a clinical setting, a patient receiving EGFRI therapy experienced severe pruritus. After being treated with this compound, the patient reported a marked reduction in itching intensity within two weeks, allowing for better adherence to their cancer treatment regimen.
作用机制
- 奥维匹坦通过选择性阻断 NK1 受体发挥其作用。
- 其作用中涉及的分子靶点和途径仍在研究中。
相似化合物的比较
- 奥维匹坦的独特性在于其对 NK1 受体的选择性拮抗作用。
- 类似的化合物包括其他 NK1 受体拮抗剂,但奥维匹坦的具体特征使其与众不同。
生物活性
Orvepitant is a neurokinin-1 (NK1) receptor antagonist that has gained attention for its potential therapeutic applications in various conditions, including pruritus induced by epidermal growth factor receptor inhibitors (EGFRIs), chronic refractory cough, and major depressive disorder. This article explores the biological activity of this compound, highlighting its pharmacological properties, clinical efficacy, and safety profile based on diverse research findings.
This compound functions by selectively blocking NK1 receptors, which are known to mediate several physiological processes, including pain perception, anxiety, and the regulation of mood. The binding of substance P (SP) to NK1 receptors activates downstream signaling pathways that can lead to various biological effects. By inhibiting this interaction, this compound can potentially mitigate symptoms associated with conditions like anxiety and depression.
Pharmacokinetics and Pharmacodynamics
This compound exhibits favorable pharmacokinetic properties, including:
- Bioavailability : High oral bioavailability allows for convenient dosing.
- Half-life : A prolonged half-life supports once-daily dosing.
- Central Nervous System Penetration : Its ability to penetrate the blood-brain barrier is crucial for its efficacy in treating central nervous system disorders.
Efficacy in Pruritus
A notable clinical trial evaluated the efficacy of this compound in patients experiencing EGFRI-induced pruritus. The study was a randomized, double-blind, placebo-controlled trial involving 44 patients across multiple sites in Italy and the UK. Patients received either 10 mg or 30 mg of this compound daily for four weeks.
- Results : The mean change in numerical rating scale (NRS) score from baseline to week four was as follows:
Treatment Group | Mean NRS Score Change | Standard Deviation |
---|---|---|
This compound 30 mg | -2.78 | 2.64 |
This compound 10 mg | -3.04 | 3.06 |
Placebo | -3.21 | 1.77 |
Despite the observed reductions in pruritus scores, the differences between this compound and placebo were not statistically significant. Adverse events were mild to moderate and included dizziness and dry mouth .
Antitussive Activity
In another study focusing on chronic refractory cough, this compound demonstrated significant antitussive effects. This open-label study assessed its safety and efficacy in patients who had not responded to conventional therapies. The results indicated a reduction in cough frequency and severity among participants treated with this compound .
Potential in Depression
Research has also explored the role of this compound as a potential treatment for major depressive disorder (MDD). Its mechanism as an NK1 antagonist suggests that it may alleviate depressive symptoms by modulating neurokinin signaling pathways implicated in mood regulation .
Safety Profile
The safety profile of this compound has been generally favorable across studies. Most adverse events reported were mild or moderate in severity, with no serious safety signals identified during clinical trials. Common side effects included:
- Asthenia
- Dizziness
- Dry mouth
- Hyperhidrosis
属性
IUPAC Name |
(2R,4S)-4-[(8aS)-6-oxo-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-2-yl]-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35F7N4O2/c1-18-12-23(32)4-6-26(18)27-16-24(40-10-11-41-25(17-40)5-7-28(41)43)8-9-42(27)29(44)39(3)19(2)20-13-21(30(33,34)35)15-22(14-20)31(36,37)38/h4,6,12-15,19,24-25,27H,5,7-11,16-17H2,1-3H3/t19-,24+,25+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNBGDJPEXZSQM-VZOBGQTKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2CC(CCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN5C(C4)CCC5=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)[C@H]2C[C@H](CCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN5[C@H](C4)CCC5=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35F7N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40973522 | |
Record name | Orvepitant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40973522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
628.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
579475-18-6 | |
Record name | Orvepitant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0579475186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Orvepitant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12427 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Orvepitant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40973522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ORVEPITANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IIU6V0W3JD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。